Dichloro(dipropyl)germane
Description
Dichloro(dipropyl)germane (C₆H₁₄Cl₂Ge) is an organogermanium compound featuring two propyl groups and two chlorine atoms bonded to a central germanium atom. Diethyldichlorogermane, for instance, is a liquid used as a chemical intermediate, with a molecular formula of C₄H₁₀Cl₂Ge and CAS No. 13314-52-8 . It reacts with water or moisture to release hydrogen chloride (HCl), necessitating careful handling .
Properties
CAS No. |
19088-86-9 |
|---|---|
Molecular Formula |
C6H14Cl2Ge |
Molecular Weight |
229.7 g/mol |
IUPAC Name |
dichloro(dipropyl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 |
InChI Key |
CBWHQNKWTRONJJ-UHFFFAOYSA-N |
SMILES |
CCC[Ge](CCC)(Cl)Cl |
Canonical SMILES |
CCC[Ge](CCC)(Cl)Cl |
Synonyms |
Dichlorodipropylgermane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Diethyldichlorogermane (C₄H₁₀Cl₂Ge)
- Structure : Two ethyl groups (C₂H₅) and two chlorine atoms bonded to germanium.
- Physical Properties : Liquid at room temperature, molecular weight = 214.56 g/mol .
- Reactivity : Hydrolyzes to produce HCl, similar to other chlorogermanes .
- Uses: Primarily as a chemical intermediate in organometallic synthesis .
Dichlorodimethylgermane (C₂H₆Cl₂Ge)
- Structure : Two methyl groups (CH₃) and two chlorine atoms.
- Physical Properties : Lower molecular weight (179.58 g/mol) compared to dipropyl/ethyl derivatives, likely a volatile liquid.
- Reactivity : Faster hydrolysis due to smaller alkyl groups, increasing electrophilicity at the Ge center.
Dichloro(diphenyl)germane (C₁₂H₁₀Cl₂Ge)
- Structure : Two phenyl groups (C₆H₅) attached to germanium.
- Physical Properties : Higher molecular weight (307.80 g/mol), likely a solid due to aromatic stacking.
- Reactivity : Reduced hydrolysis rate compared to alkyl derivatives due to steric hindrance from phenyl groups.
Key Comparative Data
Influence of Alkyl Chain Length
- Boiling Point/Solubility : Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight and hydrophobicity, raising boiling points and reducing water solubility. For example, dipropyl ether (C₆H₁₄O) has a higher boiling point than diethyl ether (C₄H₁₀O) due to increased van der Waals interactions .
- Reactivity : Shorter alkyl chains (e.g., methyl) enhance electrophilicity at germanium, accelerating hydrolysis. This compound likely hydrolyzes slower than dichlorodimethylgermane but faster than bulkier aryl derivatives.
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